
6-fluoro-8aH-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-8aH-isoquinolin-1-one is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8aH-isoquinolin-1-one can be achieved through several methods:
Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production of fluorinated isoquinolines often involves scalable synthetic routes that ensure high yields and purity. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and various functionalized isoquinolines depending on the nucleophile used .
Scientific Research Applications
6-fluoro-8aH-isoquinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as protein tyrosine phosphatase 1B (PTB1B), which plays a role in regulating insulin signaling.
Pathways Involved: By inhibiting PTB1B, the compound enhances insulin signaling, which can be beneficial in managing type II diabetes.
Comparison with Similar Compounds
6-fluoro-8aH-isoquinolin-1-one can be compared with other fluorinated isoquinolines and quinolines:
Similar Compounds: 8-fluoro-2H-isoquinolin-1-one, 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline
Uniqueness: The presence of the fluorine atom at the 6-position of the isoquinoline ring imparts unique biological and physical properties to this compound.
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoro-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H |
InChI Key |
XEINXJLGXGMVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC=NC(=O)C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


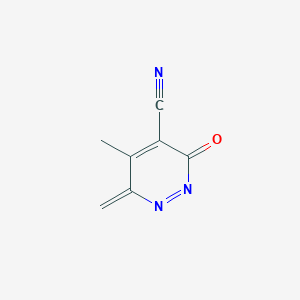
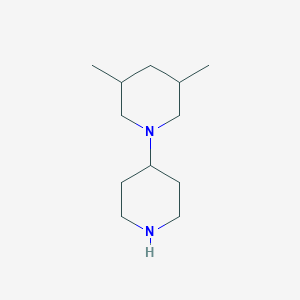
![2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359450.png)
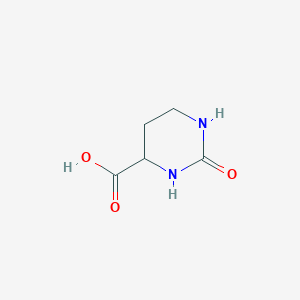

![5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359469.png)

![2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one](/img/structure/B12359479.png)
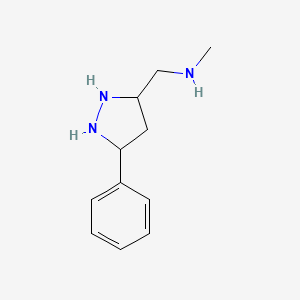
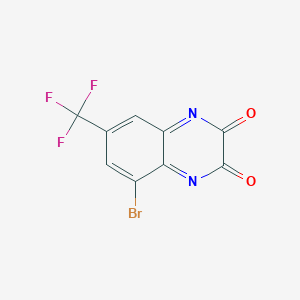

![D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester](/img/structure/B12359510.png)
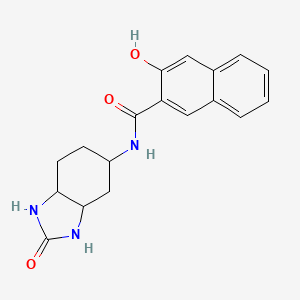
![7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12359521.png)
